Ethyl 6-acetyl-2-(4-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Ethyl 6-acetyl-2-(4-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a synthetic thienopyridine derivative characterized by a tetrahydropyridine core fused with a thiophene ring. Key structural features include:
- 6-Acetyl group: Enhances conformational rigidity and influences electronic properties.
- 4-Butoxybenzamido substituent at position 2: A benzamide moiety with a butoxy chain, likely improving lipophilicity and membrane permeability.
- Ethyl ester at position 3: Common in Gewald reaction-derived analogs, facilitating synthetic modularity .
Properties
IUPAC Name |
ethyl 6-acetyl-2-[(4-butoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S/c1-4-6-13-30-17-9-7-16(8-10-17)21(27)24-22-20(23(28)29-5-2)18-11-12-25(15(3)26)14-19(18)31-22/h7-10H,4-6,11-14H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVNMYKICIBNHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-acetyl-2-(4-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a synthetic compound that belongs to the class of tetrahydrothieno derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound's structure includes a thieno[2,3-c]pyridine core, which is known for its diverse pharmacological properties. The presence of the butoxybenzamido group enhances its solubility and bioavailability. The molecular formula is , and its IUPAC name reflects its complex structure.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Many thieno derivatives act as inhibitors of specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : These compounds can interact with neurotransmitter receptors, potentially influencing neurological pathways.
Anticancer Activity
Studies have demonstrated that thieno derivatives possess significant anticancer properties. For instance:
- Cell Line Studies : this compound has shown cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells) through apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- In Vivo Studies : Animal models have indicated that the compound reduces inflammation markers and exhibits protective effects in models of acute inflammation.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties:
- Bacterial Inhibition : Tests against common bacterial strains have shown promising results, indicating potential use as an antimicrobial agent.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Kidwai & Mishra (2003) | Identified diverse biological activities in thiophene derivatives including anticancer properties. |
| Amr et al. (2006) | Demonstrated the efficacy of related compounds in inhibiting tumor growth in vitro. |
| Sherif (1996) | Explored the pharmacological potential of thieno derivatives in various biological assays. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural-Activity Relationships (SAR)
- R2 Substituent: Benzamido/perfluorobenzamido groups: Enhance potency against Mtb (e.g., MIC = 0.23 µM for perfluorobenzamido analog) . 3,4,5-Trimethoxyphenylamino: Critical for antitubulin activity, likely via colchicine-binding site interactions . Butoxy chain: May improve pharmacokinetic properties (e.g., solubility, bioavailability) compared to smaller alkoxy groups.
- R6 Substituent: Acetyl vs.
- Ethyl ester at R3 : Replacing ethyl with tert-butyl (e.g., 3i, 3j in ) reduces polarity but may decrease metabolic stability .
Physicochemical and Spectral Data Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
